1,3,6-Trioxocane

説明

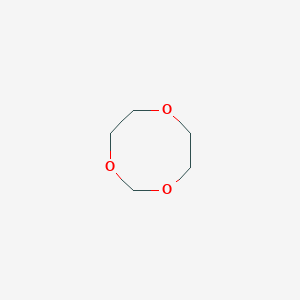

Structure

3D Structure

特性

IUPAC Name |

1,3,6-trioxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGGMPIKOZAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-53-0 | |

| Record name | 1,3,6-Trioxocane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00170393 | |

| Record name | 1,3,6-Trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-19-7 | |

| Record name | 1,3,6-Trioxocane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6-trioxocane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL FORMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/561U3X799V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,6-Trioxocane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3,6-trioxocane, a heterocyclic organic compound with increasing relevance in synthetic and polymer chemistry. We will delve into its chemical identity, physical and chemical properties, synthesis, and current applications, offering insights for its use in research and development.

Chemical Identity: Nomenclature and Structure

The nomenclature of a chemical compound is fundamental to its identification and study. This compound is a cyclic ether, and its name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1][2][3]

The name systematically describes its structure:

-

"ocane" : Indicates an eight-membered saturated ring.

-

"triox-" : Specifies the presence of three oxygen atoms.

-

"1,3,6-" : Locates the oxygen atoms at the 1st, 3rd, and 6th positions of the ring.

Synonyms:

In addition to its formal IUPAC name, this compound is known by several other names in the literature and commercial contexts:

These synonyms often arise from older naming conventions or describe the compound in terms of its constituent parts. For instance, "diethylene glycol formal" highlights its synthesis from diethylene glycol and a formaldehyde source.

Molecular and Structural Formula:

The structure consists of an eight-membered ring containing five carbon atoms and three oxygen atoms.

Sources

An In-Depth Technical Guide to the Synthesis of 1,3,6-Trioxocane from Diethylene Glycol and Formaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,6-trioxocane, a significant cyclic formal, from the reaction of diethylene glycol and formaldehyde. The document is structured to provide researchers, scientists, and professionals in drug development with a deep understanding of the reaction mechanism, a detailed experimental protocol, and critical parameters for process optimization. The synthesis is a robust two-stage process involving an initial acid-catalyzed oligomerization followed by a thermally induced cyclization with a second catalyst. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol. All key claims and procedural standards are supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as diethylene glycol formal, is an eight-membered heterocyclic compound belonging to the family of cyclic acetals.[1] Its unique structure, containing three oxygen atoms within the ring, imparts properties that make it a valuable building block in polymer chemistry and a useful polar aprotic solvent. The synthesis from readily available and cost-effective precursors like diethylene glycol and formaldehyde makes it an industrially relevant process.

The primary route to high-purity this compound involves a two-step acid-catalyzed reaction. This guide will elaborate on a high-yield process that first involves the formation of a linear oligomer from the condensation of diethylene glycol and formaldehyde, followed by the cyclization of this oligomer to yield the desired this compound.[2] This method offers significant advantages over previous single-step processes, which often suffer from low yields and slow reaction rates.[2]

Reaction Mechanism and Guiding Principles

The formation of this compound is a classic example of acetal chemistry, proceeding through an acid-catalyzed pathway. The overall process can be dissected into two principal stages: oligomer formation and depolymerization-cyclization.

Stage 1: Acid-Catalyzed Oligomer Formation

The initial step involves the reaction of diethylene glycol with a source of formaldehyde (e.g., paraformaldehyde or α-polyoxymethylene) in the presence of a strong acid catalyst, such as sulfuric acid.[2] The mechanism proceeds as follows:

-

Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, rendering the carbonyl carbon highly electrophilic.[3]

-

Nucleophilic Attack: A hydroxyl group from diethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Hemiformal Formation: Following deprotonation, a hemiformal intermediate is formed.

-

Chain Propagation: The terminal hydroxyl group of the hemiformal can then react with another protonated formaldehyde molecule, leading to the formation of a linear oligomer consisting of alternating diethylene glycol and formaldehyde units.

A crucial aspect of this stage is the removal of water, which is a byproduct of the condensation reaction. By continuously removing water, the equilibrium is shifted towards the formation of the oligomer, in accordance with Le Châtelier's principle. This is typically achieved by azeotropic distillation with a suitable solvent like n-heptane.[2]

Stage 2: Catalytic Depolymerization and Cyclization

Once the oligomer is formed and separated from the initial acid catalyst, a second, different type of catalyst is introduced. This catalyst, which can be an alkali metal salt of persulfuric acid or a metal sulfate like ferrous or ferric sulfate, facilitates the cyclization at elevated temperatures (150-250 °C).[2]

The mechanism is believed to involve:

-

Catalyst-Assisted Depolymerization: The catalyst promotes the fragmentation of the long oligomer chain.

-

Intramolecular Cyclization: The resulting reactive species undergoes an intramolecular cyclization to form the thermodynamically stable eight-membered this compound ring.

-

Distillation: The reaction is typically carried out under reduced pressure. This allows the this compound, as it is formed, to be immediately distilled from the reaction mixture, thus preventing potential side reactions or degradation and pulling the equilibrium towards the product.[2]

Detailed Experimental Protocol

This protocol is a laboratory-scale adaptation of the high-yield process described in the literature.[2]

Materials and Reagents

-

Diethylene glycol (DEG), commercial grade

-

α-Polyoxymethylene (or Paraformaldehyde)

-

Sulfuric acid (98%)

-

n-Heptane

-

Potassium persulfate (K₂S₂O₈) or Ferrous sulfate (FeSO₄)

-

Sodium carbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Equipment Setup

-

A three-neck round-bottom flask (e.g., 2 L)

-

Mechanical stirrer

-

Dean-Stark trap or a receiver with a reflux condenser for azeotropic water removal

-

Heating mantle with temperature control

-

Distillation apparatus (Claisen flask or similar) suitable for vacuum distillation

-

Vacuum pump and pressure gauge

Stage 1: Preparation of the Oligomer

-

Charging the Reactor: In the three-neck flask, combine diethylene glycol (e.g., 1378 g), α-polyoxymethylene (e.g., 390 g), and n-heptane (e.g., 200 ml).

-

Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (e.g., 1.3 ml).

-

Azeotropic Dehydration: Heat the mixture to reflux. The n-heptane will form an azeotrope with the water produced during the reaction, which will be collected in the receiver. Continue the reaction until no more water is collected (approximately 2-3 hours).

-

Catalyst Neutralization and Removal: Cool the reaction mixture. Add a sufficient amount of sodium carbonate to neutralize the sulfuric acid catalyst. The oligomer will separate as the lower layer. Separate the oligomer from the n-heptane and the neutralized salts.

Stage 2: Cyclization and Purification of this compound

-

Charging the Distillation Flask: Place the obtained oligomer (e.g., 457 g) into a Claisen flask.

-

Second Catalyst Addition: Add the cyclization catalyst, for example, potassium persulfate (e.g., 0.72 g, which is approx. 0.16% by weight of the oligomer).[2]

-

Vacuum Distillation: Connect the flask to the vacuum distillation apparatus. Reduce the pressure to approximately 30 mmHg.

-

Heating and Fractionation: Heat the mixture to 170-180 °C.

-

Product Collection: Initially, any low-boiling impurities will distill. Discard the fraction collected at a vapor temperature below 65 °C (at 30 mmHg). Collect the main fraction, which is this compound, as it distills at a temperature higher than 65 °C under these conditions. A purity of over 99% can be achieved with this method.[2]

-

Final Purification (Optional): If necessary, the collected product can be dried over anhydrous sodium sulfate and redistilled to achieve higher purity.

Parametric Analysis and Optimization

The yield and purity of this compound are highly dependent on several key reaction parameters.

| Parameter | Stage | Recommended Conditions/Catalyst | Rationale & Impact on Yield | Reference |

| Formaldehyde Source | 1 | α-Polyoxymethylene, Paraformaldehyde | These are solid, polymeric forms of formaldehyde that are easier and safer to handle than gaseous formaldehyde or formalin solutions. They readily depolymerize under acidic conditions. | [2] |

| Oligomerization Catalyst | 1 | Sulfuric Acid, Organic Sulfonic Acids | Strong Brønsted acids are required to efficiently catalyze the condensation reaction. The concentration should be sufficient to drive the reaction without causing excessive side reactions. | [2] |

| Water Removal | 1 | Azeotropic distillation with n-heptane | Essential for driving the equilibrium towards oligomer formation, thereby maximizing the yield of the intermediate. | [2] |

| Cyclization Catalyst | 2 | Potassium Persulfate, Ferrous Sulfate, Ferric Sulfate | These catalysts are effective at promoting the depolymerization of the oligomer and subsequent intramolecular cyclization at high temperatures. | [2] |

| Catalyst Concentration (Cyclization) | 2 | 0.05% to 1% by weight of oligomer | Concentrations below 0.01% result in low yields and slow reaction rates. Concentrations above 1% do not significantly increase the yield.[2] | [2] |

| Temperature (Cyclization) | 2 | 150 °C to 250 °C | Sufficient thermal energy is required to induce depolymerization and cyclization. The optimal temperature balances reaction rate with potential thermal degradation. | [2] |

| Pressure (Cyclization) | 2 | 5 to 100 mmHg | Reduced pressure facilitates the distillation of the product as it forms, preventing side reactions and pulling the equilibrium towards the final product, thus increasing the isolated yield.[2] | [2] |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

-

Physical Properties:

-

Spectroscopic Data:

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of methylene protons in the symmetric molecule. The signals for the protons adjacent to two oxygens (the acetal protons) will be the most downfield.

-

Expected signals: ~4.8 ppm (s, 2H, -O-CH₂-O-), ~3.8 ppm (t, 4H, -O-CH₂-CH₂-O-), ~3.7 ppm (t, 4H, -O-CH₂-CH₂-O-). (Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.)

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should show three signals corresponding to the three unique carbon environments.

-

Expected signals: ~95 ppm (-O-CH₂-O-), ~70 ppm (-O-CH₂-CH₂-O-), ~65 ppm (-O-CH₂-CH₂-O-).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a broad O-H stretch (indicating the consumption of diethylene glycol) and the absence of a C=O stretch (indicating the consumption of formaldehyde). The spectrum will be dominated by strong C-O stretching vibrations characteristic of ethers and acetals.

-

Key absorptions: Strong C-O stretching bands in the 1200-1000 cm⁻¹ region.[5]

-

-

Safety Considerations

-

Formaldehyde Source: Paraformaldehyde and α-polyoxymethylene are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

-

Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

High Temperatures and Vacuum: The distillation at high temperatures under vacuum should be performed with appropriate glassware and a safety shield.

Conclusion

The synthesis of this compound from diethylene glycol and formaldehyde via a two-stage catalytic process is a highly efficient and scalable method. By understanding the underlying principles of acid-catalyzed acetal formation and carefully controlling key parameters such as catalysis, temperature, and pressure, researchers can reliably produce this valuable compound in high yield and purity. This guide provides the necessary theoretical background and a practical, field-tested protocol to enable the successful synthesis and characterization of this compound for applications in research and development.

References

Sources

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1,3,6-Trioxocane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,3,6-trioxocane, a heterocyclic organic compound with the molecular formula C₅H₁₀O₃.[1][2][3][4][5] As a Senior Application Scientist, this document is structured to deliver not just raw data, but also a deep, field-proven understanding of the experimental choices and data interpretation critical for researchers in drug development and materials science. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Relevance

This compound is an eight-membered ring containing three oxygen atoms, which significantly influences its chemical and physical properties.[1][2][3][4][5] Understanding its three-dimensional structure and electron distribution is paramount for predicting its reactivity and interactions in biological and chemical systems. Spectroscopic analysis is the cornerstone of this characterization, providing detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different methylene protons in the ring. The chemical shifts are influenced by the proximity of the electronegative oxygen atoms. Hydrogens on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4 to 4.5 δ range.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrument: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

-

Data Acquisition: Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

While specific peak assignments for this compound from the available search results are limited, a related compound, 2-methylene-1,3,6-trioxocane, shows signals for the OCH₂ protons as a triplet at approximately 4.05-4.07 ppm and another triplet at 3.76-3.78 ppm in CDCl₃.[8] This suggests that the different methylene groups in the this compound ring will have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-CH₂-CH₂-O- | ~3.7 | Triplet |

| -O-CH₂-O- | ~4.7 | Singlet |

| -O-CH₂-CH₂-O- | ~3.7 | Triplet |

Note: These are predicted values based on general principles of NMR spectroscopy for ethers and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Ether carbon atoms typically resonate in the 50 to 80 δ range.[6][7]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency for ¹³C nuclei. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

For the related compound 2-methylene-1,3,6-trioxocane, the OCH₂ carbons appear at 70.50 ppm and 70.40 ppm.[8] This indicates that the carbon atoms in the this compound ring will have chemical shifts in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -O-CH₂-CH₂-O- | ~65-75 |

| -O-CH₂-O- | ~90-100 |

Note: These are predicted values and can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For ethers, the most characteristic absorption is the C-O single bond stretching vibration.[6][7][9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film.[1]

-

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation:

Ethers typically show a strong absorption band due to C-O stretching in the range of 1050 to 1150 cm⁻¹.[6][7] For cyclic ethers, the position of this band can be influenced by ring strain. The NIST WebBook provides access to the IR spectrum of this compound.[2][3]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C-O stretch (ether) | 1050-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.[10]

-

Ionization: The molecules are ionized, commonly using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (118.13 g/mol ).[1][2][3] The fragmentation pattern will be characteristic of a cyclic ether, likely involving the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene oxide (C₂H₄O). The NIST Mass Spectrometry Data Center lists prominent peaks in the GC-MS of this compound at m/z 28, 29, and 58.[1]

Table 4: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion) |

| 88 | [M - CH₂O]⁺ |

| 58 | [C₂H₂O₂]⁺ or [C₃H₆O]⁺ |

| 29 | [CHO]⁺ |

| 28 | [CO]⁺ or [C₂H₄]⁺ |

Visualization of Molecular Structure

To provide a clear visual representation of the molecule under discussion, the following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently ascertain the structure and purity of this compound, which is a critical step in any drug development or chemical research endeavor. The provided protocols and interpretations are designed to be a practical resource for scientists working with this and similar cyclic ether compounds.

References

- High-Resolution Rotational Spectroscopy of a Cyclic Ether. PubMed.

- This compound | C5H10O3 | CID 15687. PubChem.

- Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable.

- High-Resolution Rotational Spectroscopy of a Cyclic Ether | The Journal of Physical Chemistry Letters.

- 18.8 Spectroscopy of Ethers - Organic Chemistry. OpenStax.

- Supporting Inform

- This compound. NIST WebBook.

- This compound. NIST WebBook.

- 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- This compound | CAS 1779-19-7. AMERICAN ELEMENTS.

- NMR Solvents. Sigma-Aldrich.

- This compound - CAS Common Chemistry. CAS.

- Electronic Supporting Inform

- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC.

Sources

- 1. This compound | C5H10O3 | CID 15687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. americanelements.com [americanelements.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. fiveable.me [fiveable.me]

- 10. brjac.com.br [brjac.com.br]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3,6-Trioxocane

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 1,3,6-trioxocane, a significant heterocyclic compound with applications in polymer chemistry and as a building block in organic synthesis. While direct experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, this document synthesizes foundational physicochemical data, theoretical degradation pathways derived from analogous cyclic acetals, and detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of this compound for applications in materials science, chemical synthesis, and pharmaceutical development.

Introduction: The Structural and Chemical Landscape of this compound

This compound, also known as diethylene glycol formal, is an eight-membered heterocyclic compound containing three oxygen atoms within its ring structure.[1] Its chemical formula is C₅H₁₀O₃, and it possesses a molecular weight of 118.13 g/mol .[1][2] The presence of both ether and formal linkages within the same cyclic structure imparts a unique combination of chemical properties, influencing its utility as a monomer in cationic polymerization and as a solvent.[3] Understanding the thermal stability of this compound is paramount for defining its processing parameters, storage conditions, and predicting its behavior in high-temperature applications.

The stability of cyclic acetals and ethers is intrinsically linked to ring strain, with six-membered rings like cyclohexane exhibiting high stability due to minimal angle and torsional strain.[4][5] While larger rings can be more flexible, the presence of multiple heteroatoms in this compound influences its conformational energetics and, consequently, its thermal stability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1779-19-7 | [2] |

| Boiling Point | 154-155 °C | [3] |

| Melting Point | -6.5 °C | [6] |

| Density | 1.118 g/mL | [1] |

| Flash Point | 124 °C (closed cup) | [6] |

Predicted Thermal Degradation Pathways of this compound

In the absence of direct experimental studies on the pyrolysis of this compound, its degradation pathways can be predicted based on the well-documented thermal decomposition of analogous cyclic acetals and ethers, such as 1,3-dioxane.[7][8] The primary degradation mechanism is anticipated to be a retro-cycloaddition reaction, which is essentially the reverse of its synthesis from diethylene glycol and formaldehyde.[9]

dot graph "Degradation_Pathway_of_1_3_6_Trioxocane" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Figure 1: Predicted primary thermal degradation pathway of this compound.

Further fragmentation of the primary degradation products, diethylene glycol and formaldehyde, can occur at higher temperatures, leading to a more complex mixture of smaller volatile molecules.

Kinetic Analysis of Thermal Degradation

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[10][11][12] For the identification of degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the preferred technique.[7]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} .dot Figure 2: Experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset) and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heat the sample from ambient temperature to approximately 400 °C at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve will show a sigmoidal drop in mass at the decomposition temperature. The onset of this drop is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (which can occur during decomposition) will appear as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

Methodology:

-

Sample Introduction: A small, precise amount of this compound is introduced into the pyrolysis unit.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) in an inert atmosphere. This thermal energy causes the molecule to fragment.

-

Gas Chromatography (GC) Separation: The resulting volatile fragments (pyrolysate) are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum for each component serves as a molecular fingerprint, allowing for its identification by comparison to spectral libraries (e.g., NIST).

Safety and Handling Considerations

This compound is classified as a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound. While a definitive experimental dataset for this specific molecule is not yet widely published, a robust understanding of its thermal behavior can be extrapolated from the properties of analogous cyclic acetals and ethers. The primary degradation pathway is predicted to be a retro-cycloaddition to yield diethylene glycol and formaldehyde. The detailed experimental protocols provided herein offer a clear and reliable methodology for researchers to determine the precise thermal properties of this compound. A thorough understanding of its thermal stability is critical for its safe handling and effective application in various scientific and industrial fields.

References

- Cui, M.-H.; Zang, Y.; Werner, M.; Yang, N.-L.; Fenelli, S. P.; Grates, J. A. ACS Symp. Ser.2003, 834, 228.

- Ruiz, P. A.; Quijano, S.; Quijano, J. Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Preprints2021, 2021110151.

- Chien, J. C. W.; Lillya, C. P.; Xu, B.-b. Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane).

- Cobb, K. O., Jr. Thermal degradation kinetics of aromatic ether polymers.

- Fradet, A. Chemical kinetics of cyclic ethers in combustion. Progress in Energy and Combustion Science2022, 91, 101019.

- Ruiz, P. A.; Quijano, S.; Quijano, J. Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds. J. Phys. Org. Chem.2022, 35, e4291.

- Fradet, A. Chemical kinetics of cyclic ethers in combustion. ARAID, 2022.

- Wang, Z.-M., et al. Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent. Combust. Flame2024, 265, 113458.

- Sheehan, J. R.; Carchedi, D. N.; Coates, G. W. Chemically recyclable thermoplastics from reversible-deactivation polymerization of cyclic acetals. Science2021, 373, 789-793.

- Process for the preparation of this compound. US3894047A, issued July 8, 1975.

-

This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Cobb, K. O., Jr. "Thermal degradation kinetics of aromatic ether polymers".

-

This compound. PubChem Compound Summary for CID 15687. National Center for Biotechnology Information. [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

-

Thermal Analysis- TGA/DSC. Moore Analytical. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

How Does DSC Complement Thermogravimetric Analysis (TGA)?. Chemistry For Everyone. [Link]

- da Silva, J. A. L.; et al. Thermal behavior of some cyclic anhydrides: an important characterization for synthesis in the polymer field. J. Therm. Anal. Calorim.2021, 143, 135-147.

-

4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

-

Ethylene glycol as a model fuel for the gasification of pyrolysis oil - a detailed reaction model. ResearchGate. [Link]

-

DIETHYLENE GLYCOL. ICSC 0619. INCHEM. [Link]

-

Stability of Cycloalkanes - Angle Strain. The Organic Chemistry Tutor. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

- Rood, K. M.; et al. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annu. Rev. Microbiol.2010, 64, 45-66.

-

Oxidation of Diethylene Glycol with Ozone and Modified Fenton Processes. ResearchGate. [Link]

-

Possible degradation pathways of triclosan from aqueous systems via TiO 2 assisted photocatalyis. ResearchGate. [Link]

-

Degradation pathways of PE-derived long-chain linear alkanes by oxidation with alkane hydroxylases (AHs). ResearchGate. [Link]

-

Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Deswater. [Link]

-

Biodegradation pathways of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by Clostridium acetobutylicum cell-free extract. ResearchGate. [Link]

Sources

- 1. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 2. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. ICSC 0619 - DIETHYLENE GLYCOL [inchem.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 10. mt.com [mt.com]

- 11. mooreanalytical.com [mooreanalytical.com]

- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Solubility of 1,3,6-Trioxocane in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,3,6-trioxocane, a cyclic ether of interest in various chemical and pharmaceutical applications. In the absence of extensive empirical solubility data in public literature, this guide pioneers a predictive approach utilizing Hansen Solubility Parameters (HSPs) to forecast the solubility of this compound across a diverse range of polar aprotic, polar protic, and nonpolar organic solvents. These theoretical predictions are complemented by a detailed, field-proven experimental protocol for the empirical validation of solubility via the isothermal shake-flask method, coupled with robust analytical quantification techniques. This dual approach of theoretical modeling and practical verification offers a powerful and efficient workflow for researchers and formulation scientists.

Introduction: The Significance of this compound and Its Solubility Profile

This compound (CAS RN: 1779-19-7), a heterocyclic organic compound with the molecular formula C5H10O3, is a molecule with growing relevance in specialized chemical synthesis and as a potential building block in drug delivery systems.[1][2] Its unique eight-membered ring structure containing three oxygen atoms imparts specific physicochemical properties that influence its behavior as a solvent, reactant, and formulation component.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the formulation of stable and bioavailable drug products. This guide aims to bridge the current knowledge gap by providing both a predictive framework and a detailed experimental methodology to empower researchers in their work with this promising molecule.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is qualitatively useful but quantitatively limited. Hansen Solubility Parameters (HSPs) offer a more sophisticated, semi-empirical method to predict the miscibility and solubility of a solute in a solvent.[3] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental concept is that substances with similar HSPs are likely to be miscible.

Estimation of Hansen Solubility Parameters for this compound

The structure of this compound consists of the following groups for estimation:

-

2 x -CH2-O-

-

3 x -CH2-

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 8.5 |

Predicting Solubility through Relative Energy Difference (RED)

The similarity between the HSPs of a solute (this compound) and a solvent is quantified by the Relative Energy Difference (RED) number, calculated using the following equation:

RED = (\sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2}) / R₀

Where R₀ is the interaction radius of the solute. A general guideline for interpreting the RED number is:

-

RED < 1.0: High likelihood of good solubility (the solvent is "in" the Hansen sphere of the solute).

-

1.0 < RED < 1.5: Intermediate or partial solubility.

-

RED > 1.5: Low likelihood of good solubility.

For the purpose of this predictive guide, an estimated interaction radius (R₀) of 7.0 is used for this compound, a typical value for small organic molecules.

Predicted Solubility of this compound in Various Organic Solvents

Based on the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the RED numbers and predicted solubilities are presented in Table 2.[6][7][8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent | Solvent Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED | Predicted Solubility |

| Polar Aprotic Solvents | ||||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 1.12 | Good to Intermediate |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.4 | 0.65 | Good |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 1.95 | Poor |

| N,N-Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 1.21 | Good to Intermediate |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 1.69 | Poor to Intermediate |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 0.35 | Very Good |

| Polar Protic Solvents | ||||||

| Methanol | Alcohol | 15.1 | 12.3 | 22.4 | 2.50 | Poor |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 1.83 | Poor |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 1.35 | Intermediate |

| Nonpolar Solvents | ||||||

| Hexane | Aliphatic HC | 14.9 | 0.0 | 0.0 | 2.01 | Poor |

| Cyclohexane | Alicyclic HC | 16.8 | 0.0 | 0.2 | 1.90 | Poor |

| Toluene | Aromatic HC | 18.0 | 1.4 | 2.0 | 1.63 | Poor to Intermediate |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 0.70 | Good |

| Chloroform | Halogenated | 17.8 | 3.1 | 5.7 | 0.88 | Good |

HC = Hydrocarbon

This predictive analysis suggests that this compound will exhibit good solubility in moderately polar solvents, particularly ethers like THF, and halogenated solvents such as dichloromethane and chloroform. Its solubility is predicted to be lower in highly polar protic solvents and nonpolar aliphatic hydrocarbons.

Experimental Verification: A Self-Validating Protocol

The following section details a robust, self-validating experimental workflow to empirically determine the solubility of this compound. This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the generated data.[9][10]

Core Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a solvent.[11][12][13]

Sources

- 1. kinampark.com [kinampark.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. Downloads | Hansen Solubility Parameters [hansen-solubility.com]

- 10. scitechnol.com [scitechnol.com]

- 11. kinampark.com [kinampark.com]

- 12. who.int [who.int]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to the Health and Safety of 1,3,6-Trioxocane

This guide provides a comprehensive overview of the health and safety considerations for 1,3,6-Trioxocane (CAS No. 1779-19-7), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Physical Properties

This compound, also known as Diethylene glycol formal, is a cyclic ether with the chemical formula C₅H₁₀O₃.[1][2] Its structure and properties are fundamental to understanding its behavior and potential hazards in a research environment.

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | [3][4] |

| CAS Number | 1779-19-7 | [2][3] |

| EC Number | 217-215-2 | [3][5] |

| Appearance | Clear colorless liquid | [6] |

| Boiling Point | 66 °C @ 50 Torr | [7] |

| Density | 1.116 g/cm³ @ 20 °C | [7] |

| Solubility | Freely soluble in water (215 g/L at 25 °C) | [8] |

| Synonyms | Diethylene glycol formal, Diglycol formal, 1,3,6-Trioxacyclooctane | [3][4][7] |

Section 2: Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe use. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that necessitate stringent safety protocols.[3]

| GHS Classification | Hazard Class | Hazard Statement |

| Flammable Liquid | Flammable liquids, Category 3 | H226: Flammable liquid and vapor |

| Skin Irritant | Skin irritation, Category 2 | H315: Causes skin irritation |

| Eye Irritant | Eye irritation, Category 2A | H319: Causes serious eye irritation |

| Respiratory Irritant | Specific target organ toxicity - single exposure, Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 15687[3], ChemBlink[8]

These classifications indicate that this compound must be handled with care to prevent fire, skin and eye contact, and inhalation of vapors.

Section 3: Laboratory Risk Assessment Workflow

The causality behind experimental choices begins with a systematic risk assessment. Before any new protocol involving this compound is initiated, a workflow should be followed to ensure all potential hazards are identified and mitigated. This process is a self-validating system for ensuring laboratory safety.

Caption: Risk assessment workflow for this compound.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Based on the hazard assessment, a multi-layered approach to exposure control is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound that may generate vapors, including weighing and transferring, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[9]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[10]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

| PPE Category | Item | Specifications and Usage Guidelines |

| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact.[11] |

| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12] |

| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves before use and replace them immediately if contaminated or damaged.[11][12] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. |

| Respiratory | Respirator | If working in a poorly ventilated area or if engineering controls fail, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[11][12] |

Protocol for Donning and Doffing PPE

This protocol ensures that PPE is worn and removed in a manner that prevents cross-contamination.

-

Donning (Putting On):

-

Perform hand hygiene.

-

Don the laboratory coat.

-

Don safety goggles.

-

Don a face shield if required.

-

Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

-

Remove the laboratory coat by rolling it inside-out and away from the body.

-

Perform hand hygiene.

-

Remove the face shield (if used) by handling the strap.

-

Remove safety goggles by handling the strap.

-

Perform thorough hand hygiene with soap and water.

-

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for preventing accidents.

Protocol for Handling this compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of ignition sources (e.g., hot plates, open flames, spark-producing equipment).[11]

-

Container Inspection: Inspect the container for any signs of damage or leaks before moving it.

-

Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge.[13]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[14] Dispense the required amount slowly and carefully to avoid splashing.

-

Closure: Tightly close the container immediately after use.[15]

-

Cleanup: Decontaminate the work surface after the procedure is complete.

-

Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[15]

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[3][13]

-

Store away from incompatible materials such as strong oxidizing agents.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, consult a physician.[11][16] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16][17] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[11][18] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] A water spray can be used to cool closed containers.[10]

-

Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Forms explosive mixtures with air upon intense heating.[15]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Accidental Release Measures

-

Evacuation and Ignition Control: Immediately evacuate personnel from the spill area. Remove all sources of ignition and ensure adequate ventilation.[6][11]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways.[11]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly.

-

Personal Protection: Responders must wear the appropriate PPE as outlined in Section 4.

Section 7: Stability and Reactivity

-

Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[15]

-

Possibility of Hazardous Reactions: No data is available on hazardous reactions.[11]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: No data is available regarding hazardous decomposition products.[11]

Section 8: Toxicological and Ecological Information

A significant knowledge gap exists regarding the detailed toxicology and ecotoxicology of this compound. This lack of data necessitates a cautious approach, treating the substance as potentially harmful until proven otherwise.

-

Acute Toxicity: Data for oral, dermal, and inhalation toxicity are largely unavailable.[11]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[14]

-

Ecotoxicity: No data is available on the toxicity to fish, daphnia, algae, or microorganisms. Discharge into the environment should be avoided.[11]

Section 9: Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Product: Dispose of this material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water or discharge to sewer systems.[11]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable before disposing of it in a sanitary landfill.[11]

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15687, this compound. Retrieved from [Link]

-

CAS Common Chemistry (n.d.). This compound. Retrieved from [Link]

-

American Elements (n.d.). This compound. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of this compound (CAS 1779-19-7). Retrieved from [Link]

-

Quaker Houghton (n.d.). Safety Data Sheet QUAKERCOOL™ 2780. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem (n.d.). Cas 2781-01-3, 2-Methyl-1,3,6-trioxocane. Retrieved from [Link]

-

Concawe (2021). First Aid Reference Guide – 2021 update. Retrieved from [Link]

-

Scribd (n.d.). 1,3,5 Trioxane. Retrieved from [Link]

-

The Good Scents Company (n.d.). 2-methyl-1,3,6-trioxocane. Retrieved from [Link]

-

American Chemistry Council (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76020, 2-Methyl-1,3,6-trioxocane. Retrieved from [Link]

- Google Patents (n.d.). US3894047A - Process for the preparation of this compound.

- Google Patents (n.d.). WO2003045505A1 - Fire extinguishing or retarding material.

-

International Association of Fire Fighters (n.d.). Reduce Your Exposure to Carcinogens. Retrieved from [Link]

-

Defense Technical Information Center (2021). Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Retrieved from [Link]

Sources

- 1. This compound CAS 1779-19-7|Research Chemical [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H10O3 | CID 15687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 1779-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. americanelements.com [americanelements.com]

- 6. 1,3-DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS # 1779-19-7, this compound, 1,3,6-Trioxacyclooctane, 1,3,6-Trioxocin, tetrahydro-, Diethylene glycol formal, Diglycol formal - chemBlink [chemblink.com]

- 9. chemicea.com [chemicea.com]

- 10. mcos.com [mcos.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

An In-depth Technical Guide to 1,3,6-Trioxocane: From Discovery to Polymer Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Eight-Membered Ring with Latent Potential

In the vast landscape of heterocyclic chemistry, the eight-membered ring system of 1,3,6-trioxocane presents a unique intersection of synthetic accessibility and intriguing polymer properties. While not as ubiquitous as some of its smaller-ring counterparts, this cyclic formal of diethylene glycol has carved out a significant niche in the realm of polymer science. Its ability to undergo cationic ring-opening polymerization yields polyacetal structures with potential applications ranging from specialty thermoplastics to biodegradable materials. This guide aims to provide a comprehensive technical overview of this compound, from its historical synthesis to its modern-day applications, with a particular focus on the scientific principles that underpin its behavior. For professionals in drug development, the relevance of this compound lies not in its direct pharmacological activity, but in the biodegradable polymers derived from its analogs, which hold promise for advanced drug delivery systems.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the broader exploration of glycol formals and their polymerization. Early work by chemists such as W. F. Gresham at DuPont in the 1940s laid the groundwork for the synthesis of various polyformals from glycols and formaldehyde.[1][2] However, the specific synthesis of the cyclic eight-membered monomer, this compound, was detailed in a 1954 publication in Industrial & Engineering Chemistry by Astle and coworkers.[3] Their method involved the acid-catalyzed reaction of diethylene glycol with paraformaldehyde.[3] This foundational work described a process that, while effective, suffered from low yields and slow formation rates, prompting further research into more efficient synthetic routes.[3] Subsequent patents and studies focused on optimizing catalyst systems and reaction conditions to improve the efficiency of this compound production, recognizing its potential as a monomer for polyacetal resins.[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process involving the formation of a linear oligomer followed by a cyclization/depolymerization step. The choice of catalyst and reaction conditions is critical to maximizing the yield of the desired cyclic monomer over higher molecular weight polymers.

Step 1: Oligomer Formation

The initial step involves the acid-catalyzed condensation of diethylene glycol with a formaldehyde source, most commonly paraformaldehyde or trioxane.[3]

Reaction: Diethylene Glycol + Formaldehyde Source --(Acid Catalyst)--> Linear Oligomer + Water

A variety of acid catalysts can be employed for this step, including inorganic acids (e.g., sulfuric acid), organic sulfonic acids, and cation-exchange resins.[3] The reaction is driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like n-heptane.[3]

Step 2: Cyclization and Isolation

The resulting linear oligomer is then heated, typically under reduced pressure, to induce cyclization and depolymerization, yielding the volatile this compound, which is collected by distillation.[3] While this step can proceed without a catalyst, the yield and rate of formation are significantly improved by the presence of specific cyclization catalysts, such as alkali metal salts of persulfuric acid, ferrous sulfate, or ferric sulfate.[3]

Reaction: Linear Oligomer --(Heat, Catalyst)--> this compound (distilled)

The use of these catalysts can dramatically increase the yield to over 80%.[3]

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of an optimized synthesis of this compound:

Materials:

-

Diethylene glycol

-

Paraformaldehyde (or α-polyoxymethylene)

-

Sulfuric acid (98%) or a cation-exchange resin (e.g., Amberlite IR-120)

-

n-heptane (for azeotropic water removal)

-

Potassium persulfate or ferric sulfate (cyclization catalyst)

-

Sodium carbonate or other base for neutralization

Procedure:

-

Oligomerization:

-

To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a reflux condenser, add diethylene glycol, paraformaldehyde, and n-heptane.

-

With stirring, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with n-heptane.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and remove the n-heptane by distillation.

-

If a mineral acid was used, neutralize the residual acid in the oligomer with a base (e.g., sodium carbonate) and filter.

-

-

Cyclization and Distillation:

-

To the resulting oligomer, add a catalytic amount of potassium persulfate or ferric sulfate (typically 0.05-1% by weight of the oligomer).[3]

-

Heat the mixture to 150-250°C under reduced pressure (e.g., 5-100 mmHg).[3]

-

This compound will distill as it is formed. Collect the distillate.

-

The collected product can be further purified by fractional distillation.

-

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with the following properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [4] |

| Molecular Weight | 118.13 g/mol | [4] |

| CAS Number | 1779-19-7 | [4] |

| Density | ~1.116 g/cm³ at 20°C | [5] |

| Boiling Point | 66°C at 50 Torr | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will also show distinct peaks for the different carbon environments within the ring.

-

IR Spectroscopy: The infrared spectrum is characterized by strong C-O stretching vibrations typical of ethers and acetals.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Cationic Ring-Opening Polymerization (CROP)

The primary chemical significance of this compound is its ability to undergo cationic ring-opening polymerization (CROP) to form poly(this compound), a polyacetal. The driving force for this polymerization is the relief of ring strain.

Mechanism of CROP

The CROP of this compound proceeds through the typical steps of initiation, propagation, and termination/transfer.

-

Initiation: The polymerization is initiated by a cationic species, typically a strong protic acid or a Lewis acid in the presence of a co-initiator. The initiator protonates one of the oxygen atoms in the ring, forming a secondary oxonium ion, which then rearranges to a more stable tertiary oxonium ion.

-

Propagation: The propagation proceeds via the attack of a monomer molecule on the electrophilic carbon adjacent to the positively charged oxygen of the growing polymer chain. This results in the opening of the ring and the regeneration of the oxonium ion at the new chain end. The propagating species is believed to be an open-chain oxocarbenium ion in equilibrium with the cyclic oxonium ion.[6]

-

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with counter-ions or impurities. Chain transfer reactions to monomer or polymer can also occur, which can affect the molecular weight and molecular weight distribution of the resulting polymer.

Polymer Properties and Characterization

Poly(this compound) is a thermoplastic material. Its properties can be characterized by various techniques:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.

-

Mechanical Testing: To evaluate properties such as tensile strength and modulus.

Derivatives and Applications in Biodegradable Polymers

While this compound itself has applications as a comonomer, its derivatives, particularly 2-methylene-1,3,6-trioxocane (MTC), have garnered significant interest for the synthesis of biodegradable polymers.

2-Methylene-1,3,6-trioxocane (MTC)

MTC is a cyclic ketene acetal that can undergo radical ring-opening polymerization. This is a significant advantage as it allows for the incorporation of ester linkages into the backbone of vinyl polymers through copolymerization with traditional vinyl monomers (e.g., styrene, acrylates). The presence of these ester groups renders the resulting polymer susceptible to hydrolytic and enzymatic degradation.[1][7][8]

Relevance to Drug Development: Biodegradable Polymers for Drug Delivery

The connection of this compound to the field of drug development is primarily through the biodegradable polymers that can be synthesized from its derivatives. Biodegradable polymers are crucial for the development of controlled drug delivery systems.[8][9][10][11] These systems can be designed to release a therapeutic agent over a prolonged period, improving patient compliance and reducing side effects.

Polymers containing ester linkages, such as those derived from the ring-opening polymerization of MTC, can be hydrolyzed in the physiological environment of the body.[12][13][14] This degradation can be tailored by adjusting the copolymer composition, allowing for control over the drug release rate.[12] While poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable polymer in this field, the exploration of new biodegradable polymers from monomers like MTC offers the potential for novel materials with different degradation profiles and mechanical properties, which could be advantageous for specific drug delivery applications.[8]

Conclusion and Future Outlook

This compound, an eight-membered cyclic formal, has a well-established chemistry, particularly in the realm of cationic ring-opening polymerization. While its direct applications are primarily in material science, its derivatives open up exciting possibilities for the creation of functional and biodegradable polymers. For researchers in drug development, the key takeaway is the potential of these derived polymers to serve as matrices for controlled drug release. Future research in this area will likely focus on the synthesis of novel substituted this compound derivatives to fine-tune the properties of the resulting polymers for specific biomedical applications, including targeted drug delivery and tissue engineering scaffolds. The continued exploration of this unassuming heterocycle and its polymeric offspring promises to yield further innovations at the interface of chemistry, materials science, and medicine.

References

- Astle, M. J., et al. (1954). Preparation of this compound. Industrial & Engineering Chemistry, 46(4), 787-791.

- Gresham, W. F. (1944). U.S. Patent 2,350,350. Washington, DC: U.S.

- Gresham, W. F., & Brooks, R. E. (1948). U.S. Patent 2,449,469. Washington, DC: U.S.

- Hiracuri, Y., & Tokiwa, Y. (1993). Synthesis of copolymers composed of 2-methylene-1,3,6-trioxocane and vinyl monomers and their enzymatic degradation. Journal of Polymer Science Part A: Polymer Chemistry, 31(12), 3061-3067.

- Ishii, T., et al. (1975). U.S. Patent 3,894047A. Washington, DC: U.S.

-

Kinam Park. (n.d.). Biodegradable Polymers for Drug Delivery Systems. Retrieved from [Link]

- MDPI. (2021). The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. Polymers, 13(13), 2145.

- MDPI. (2024).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- OMICS International. (2014). Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview. Clinical Pharmacology & Biopharmaceutics, 3(2).

-

ResearchGate. (n.d.). Synthesis of Biodegradable Functional Polymers by Radical Ring-Opening Polymerization of 2Methylenethis compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Biodegradable Hydrogel by Radical Ring-Opening Polymerization of 2-Methylene-1,3,6-Trioxocane. Retrieved from [Link]

- Xu, B., Lillya, C. P., & Chien, J. C. W. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane.

Sources

- 1. US2350350A - Glycol formals - Google Patents [patents.google.com]

- 2. US2449469A - Preparation of polyformals - Google Patents [patents.google.com]

- 3. US3894047A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | C5H10O3 | CID 15687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. kinampark.com [kinampark.com]

- 8. oakwoodlabs.com [oakwoodlabs.com]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PlumX [plu.mx]

1,3,6-Trioxocane CAS number and registry information

An In-Depth Technical Guide to 1,3,6-Trioxocane for Researchers and Drug Development Professionals

Introduction

This compound, a cyclic formal of diethylene glycol, is a heterocyclic compound with an eight-membered ring containing three oxygen atoms. Its unique structure makes it a subject of interest in polymer chemistry and as a building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Part 1: Core Registry and Identification

Accurate identification of chemical compounds is paramount in scientific research. This compound is registered under several identifiers across various chemical databases.

| Identifier | Value | Source |

| CAS Registry Number | 1779-19-7 | [1][2][3][4] |

| Molecular Formula | C5H10O3 | [1][2][3][4] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Diethylene glycol formal, Diglycol formal, 1,3,6-Trioxacyclooctane | [1][2][3][6] |

| EC Number | 217-215-2 | [4][6] |

| PubChem CID | 15687 | [4] |

| InChI Key | AUAGGMPIKOZAJZ-UHFFFAOYSA-N | [1][2][3] |

Part 2: Physicochemical Properties